5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide
Overview
Description
MMV024101 is a synthetic organic compound known for its antimalarial activity. It is part of the Medicines for Malaria Venture (MMV) Pathogen Box, which includes compounds with potential therapeutic effects against malaria . The compound is identified by its IUPAC name: 5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide .
Preparation Methods
The synthesis of MMV024101 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
MMV024101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others, resulting in new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MMV024101 has significant applications in scientific research, particularly in the field of antimalarial drug development. It exhibits submicromolar potency against Plasmodium falciparum, the parasite responsible for malaria . The compound’s low aqueous solubility and rapid clearance by mouse liver microsomes make it a subject of interest for pharmacokinetic studies . Additionally, its inhibitory effects on phosphatidylinositol 4-kinase (PI4K) make it valuable for studying the enzyme’s role in cellular processes .
Mechanism of Action
MMV024101 exerts its effects by inhibiting phosphatidylinositol 4-kinase (PI4K), an enzyme crucial for the survival of Plasmodium falciparum . By targeting PI4K, the compound disrupts the parasite’s intracellular signaling pathways, leading to its death. This mechanism highlights the compound’s potential as a therapeutic agent against malaria .
Comparison with Similar Compounds
MMV024101 is unique due to its specific inhibition of PI4K and its potent antimalarial activity. Similar compounds include other PI4K inhibitors and antimalarial agents such as:
MMV390048: Another PI4K inhibitor with potent antimalarial activity.
KDU691: A compound with a similar mechanism of action targeting PI4K.
ATG119: An antimalarial agent with a different target but comparable potency.
These compounds share some structural similarities but differ in their pharmacokinetic properties and specific molecular targets, making MMV024101 a distinct and valuable compound in antimalarial research .
Properties
CAS No. |
1092565-44-0 |
---|---|
Molecular Formula |
C16H12N6O2S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H12N6O2S/c17-25(23,24)12-5-10(6-18-9-12)14-1-2-15-16(22-14)13(3-4-19-15)11-7-20-21-8-11/h1-9H,(H,20,21)(H2,17,23,24) |
InChI Key |
GTWOKQIGBJADIZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CC(=C2N=C1C3=CC(=CN=C3)S(=O)(=O)N)C4=CNN=C4 |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1C3=CC(=CN=C3)S(=O)(=O)N)C4=CNN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV024101; MMV-024101; MMV 024101; TCMDC-134293; TCMDC134293; TCMDC 134293. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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